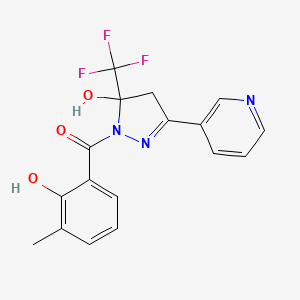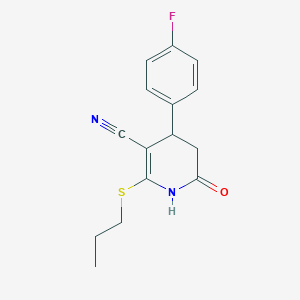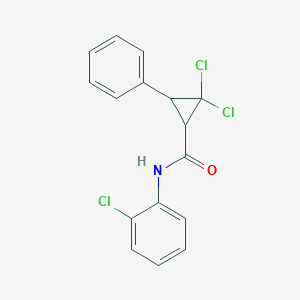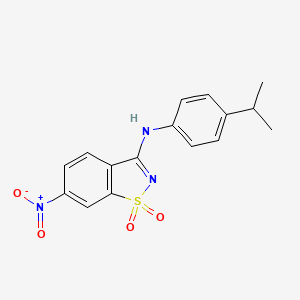![molecular formula C18H21N3O B5154107 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea, also known as DPI or diphenyleneiodonium, is a potent inhibitor of NADPH oxidase, which is an enzyme that generates reactive oxygen species (ROS). DPI has been widely used in scientific research to investigate the role of ROS in various biological processes.
Mécanisme D'action
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea inhibits the production of ROS by NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea binds to the flavin-containing subunit of NADPH oxidase, which is essential for the transfer of electrons. By blocking this transfer, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea prevents the generation of ROS by NADPH oxidase.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the production of ROS by NADPH oxidase, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the activity of other enzymes that generate ROS, including xanthine oxidase and nitric oxide synthase. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can also inhibit the activity of other enzymes that generate ROS, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. One area of research is the development of new inhibitors of NADPH oxidase that are more potent and specific than N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea. Another area of research is the investigation of the role of ROS in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could be used in combination with other drugs to treat diseases that are associated with oxidative stress, such as cancer and cardiovascular disease.
Conclusion:
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea is a potent inhibitor of NADPH oxidase that has been widely used in scientific research to investigate the role of ROS in various biological processes. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has several advantages for lab experiments, including its specificity and stability. However, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has some limitations, including its toxicity at high concentrations and its inhibition of other enzymes that generate ROS. Future research on N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea could lead to the development of new inhibitors of NADPH oxidase and new treatments for diseases associated with oxidative stress.
Méthodes De Synthèse
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea can be synthesized by the reaction of 1,2-diphenylethylenediamine with iodine and urea in acetic acid. The reaction yields N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea as a yellow crystalline solid with a melting point of 167-170°C.
Applications De Recherche Scientifique
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been extensively used in scientific research to study the role of ROS in various biological processes, including cell signaling, apoptosis, and inflammation. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has been shown to inhibit the production of ROS by NADPH oxidase in a variety of cell types, including neutrophils, macrophages, and endothelial cells. N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea has also been used to study the role of ROS in cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-8-2-1-3-9-17)19-11-13-21-12-10-15-6-4-5-7-16(15)14-21/h1-9H,10-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEMVPGJVAQWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)


![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
amine oxalate](/img/structure/B5154114.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)